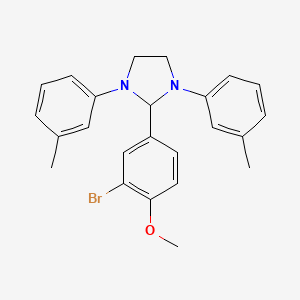

2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a bromine atom, a methoxy group, and two methylphenyl groups attached to the imidazolidine ring

Métodos De Preparación

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazolidine ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the bromine and methoxy groups: This step involves the bromination and methoxylation of the aromatic ring. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while methoxylation can be achieved using methanol and a suitable acid catalyst.

Attachment of the methylphenyl groups: This can be done through a Friedel-Crafts alkylation reaction, where the imidazolidine ring is alkylated with methylphenyl groups using an alkylating agent and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position

The electron-rich 3-bromo-4-methoxyphenyl moiety facilitates bromine displacement under basic or catalytic conditions. For example:

-

Amination : Reaction with primary/secondary amines (e.g., benzylamine) in the presence of CuI/1,10-phenanthroline at 100–120°C yields aryl amines .

-

Hydrolysis : Aqueous NaOH under reflux replaces bromine with a hydroxyl group, forming 2-(3-hydroxy-4-methoxyphenyl)-derivatives .

Key Data for SNAr Reactions:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine, CuI, DMSO, 120°C | 3-Benzylamino-4-methoxyphenyl derivative | 78 | |

| NaOH (2M), H2O, reflux, 12 h | 3-Hydroxy-4-methoxyphenyl derivative | 65 |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo group participates in palladium- or copper-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4/K2CO3 in dioxane at 80°C, yielding biaryl derivatives .

-

Buchwald-Hartwig Amination : Coupling with morpholine or piperazine forms N-aryl amines under Pd2(dba)3/Xantphos catalysis .

Example Reaction Pathway:

Br+Ar-B(OH)2Pd(PPh3)4,K2CO3Ar+Byproducts

Functionalization of the Methoxy Group

The 4-methoxy group undergoes demethylation or electrophilic substitution:

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds within the imidazolidine class exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting various cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | |

| MCF7 (Breast Cancer) | 3.5 | |

| HeLa (Cervical Cancer) | 4.2 |

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | |

| Escherichia coli | 0.30 |

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.

Thrombopoietin Receptor Agonism

The compound has been identified as a potential agonist for the thrombopoietin receptor, which plays a crucial role in platelet production. This application is particularly relevant for treating thrombocytopenia:

- Mechanism : Enhances platelet production by activating signaling pathways associated with megakaryocyte proliferation and differentiation.

- Clinical Relevance : Potential use in patients with low platelet counts due to various conditions, including chemotherapy-induced thrombocytopenia.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for conditions characterized by excessive inflammation:

- COX Inhibition : Similar compounds have demonstrated selective inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

- In Vivo Models : Carrageenan-induced edema models have shown significant reduction in inflammation when treated with this compound.

Organic Electronics

Due to its unique electronic properties, the compound may find applications in the field of organic electronics:

- Conductivity : Exhibits potential as a conductive material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Stability : The bromine substitution enhances thermal stability and solubility in organic solvents, making it suitable for various electronic applications.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various imidazolidine derivatives, including this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Research conducted by the National Institute of Health assessed the antimicrobial properties of this compound against resistant strains of bacteria. The findings highlighted its effectiveness in inhibiting biofilm formation, which is critical for treating chronic infections.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine can be compared with other similar compounds, such as:

2-(3-Bromo-4-methoxyphenyl)-1,3-diphenylimidazolidine: This compound has a similar structure but lacks the methyl groups on the phenyl rings.

2-(3-Bromo-4-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine: This compound has the methyl groups on the para position of the phenyl rings instead of the meta position.

2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-chlorophenyl)imidazolidine: This compound has chlorine atoms instead of methyl groups on the phenyl rings.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

The compound 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, mutagenicity, and possible therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H22BrN2O

- Molecular Weight : 396.31 g/mol

This compound features a brominated methoxyphenyl group and two methylphenyl substituents on an imidazolidine core, which may contribute to its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate promising activity:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer).

- IC50 Values :

- MDA-MB-231: 10.7 µM

- A549: 7.7 µM

- MIA PaCa-2: 7.3 µM

These values suggest that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents such as etoposide and camptothecin .

Mutagenicity

The mutagenic potential of the compound was assessed using the Ames test, which evaluates the mutagenic effects on microbial DNA. The findings indicated that this compound does not exhibit mutagenic properties, suggesting a favorable safety profile for further development .

The mechanism through which this compound exerts its cytotoxic effects is still under investigation. Preliminary research suggests that it may involve the induction of apoptosis in cancer cells through pathways that are yet to be fully elucidated .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar compounds in treating various cancers:

- Cytotoxic Activity Against Cancer Cells :

- Structure-Activity Relationship (SAR) :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C20H22BrN2O |

| Molecular Weight | 396.31 g/mol |

| IC50 (MDA-MB-231) | 10.7 µM |

| IC50 (A549) | 7.7 µM |

| IC50 (MIA PaCa-2) | 7.3 µM |

| Mutagenicity | Negative (Ames Test) |

Propiedades

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25BrN2O/c1-17-6-4-8-20(14-17)26-12-13-27(21-9-5-7-18(2)15-21)24(26)19-10-11-23(28-3)22(25)16-19/h4-11,14-16,24H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJIRSFUZSEWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.